molecular formula C20H12ClN3 B2683142 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile CAS No. 71945-87-4

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile

Cat. No.: B2683142
CAS No.: 71945-87-4
M. Wt: 329.79
InChI Key: SBMLICRGHZARTK-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of amino, chlorophenyl, and phenyl groups attached to a benzene ring with two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile is unique due to the presence of both nitrile groups and the specific arrangement of functional groups.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMLICRGHZARTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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